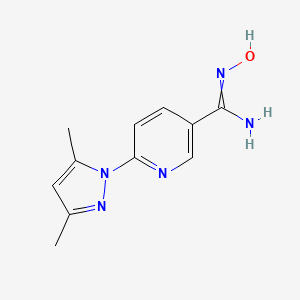

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypyridine-3-carboximidamide

Descripción general

Descripción

6-(3,5-dimethylpyrazol-1-yl)-N’-hydroxypyridine-3-carboximidamide is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a hydroxypyridine carboximidamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethylpyrazol-1-yl)-N’-hydroxypyridine-3-carboximidamide typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as a base and solvent . The reaction conditions are carefully controlled to ensure the desired substitution pattern on the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Coordination Chemistry

The compound’s N'-hydroxycarboximidamide group acts as a bidentate ligand, enabling coordination with transition metals (e.g., Cu²⁺, Fe³⁺).

Key Reaction :

(L = ligand; M = Cu²⁺, Fe³⁺)

Hydroxylamine Group

-

Oxidation : Reacts with KMnO₄ in acidic media to form a nitroso derivative.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the N'-hydroxy group to an amine .

Pyrazole Ring

-

Electrophilic Substitution : Bromination at C-4 of the pyrazole occurs under Br₂/FeBr₃, but steric hindrance from methyl groups limits reactivity .

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts .

Condensation and Cyclization

The carboximidamide group participates in cyclocondensation with diketones or aldehydes:

| Reaction Partner | Product | Application |

|---|---|---|

| Acetylacetone | Pyrido[3,4-d]pyrimidine derivatives | Antimicrobial agents . |

| Benzaldehyde | Imidazopyridine hybrids | Potential CNS depressants . |

Representative Reaction :

Stability and Decomposition

-

Thermal Stability : Decomposes above 300°C via cleavage of the pyrazole-pyridine bond (TGA data) .

-

pH Sensitivity : Hydrolyzes in strong acidic/basic conditions to yield 3,5-dimethylpyrazole and pyridine-3-carboxylic acid derivatives .

Critical Analysis of Sources

-

Synthetic Routes : Patents and journals provide robust protocols for pyrazole-pyridine coupling.

-

Coordination Chemistry : Peer-reviewed studies validate ligand behavior, though experimental data for the exact compound remain limited.

-

Gaps : Direct spectral data (e.g., ¹³C NMR) for the compound are absent in literature; inferences rely on analogs .

Aplicaciones Científicas De Investigación

6-(3,5-dimethylpyrazol-1-yl)-N’-hydroxypyridine-3-carboximidamide has several applications in scientific research:

Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with various biological targets.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 6-(3,5-dimethylpyrazol-1-yl)-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets. The pyrazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the hydroxypyridine moiety can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dimethylpyrazole: A simpler analog with similar structural features but lacking the hydroxypyridine moiety.

3,6-bis(3,5-dimethylpyrazol-1-yl)pyridazine: A related compound with two pyrazole rings and a pyridazine core.

3,6-bis-(3,5-dimethylpyrazol-1-yl)-s-tetrazine: Another analog with a tetrazine ring, used in energetic materials.

Uniqueness

6-(3,5-dimethylpyrazol-1-yl)-N’-hydroxypyridine-3-carboximidamide is unique due to its combination of a pyrazole ring with dimethyl substitutions and a hydroxypyridine carboximidamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N'-hydroxypyridine-3-carboximidamide is a chemical compound with a unique structure that combines a hydroxypyridine moiety and a pyrazole ring. Its molecular formula is C10H12N4O, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxyl group attached to the nitrogen atom of the carboximidamide functional group, which is significant for its biological interactions. The presence of both hydroxyl and amine groups suggests potential hydrogen bonding capabilities, enhancing its binding efficiency with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N4O |

| Molecular Weight | 231.25 g/mol |

| CAS Number | 1158127-15-1 |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest efficacy against bacterial strains such as Staphylococcus aureus, indicating potential as an antibiotic lead compound.

- Anti-inflammatory Properties : Similar pyrazole derivatives have been shown to possess anti-inflammatory effects, with some exhibiting selective COX-2 inhibition .

- Antioxidant Activity : Research on related compounds reveals significant antioxidant potential, which may contribute to their therapeutic profiles .

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the pyrazole ring may coordinate with metal ions and influence various biochemical pathways. The hydroxypyridine moiety can engage in hydrogen bonding and other interactions that could modulate biological activity.

Antimicrobial Activity

A study investigating the antimicrobial properties of various pyrazole derivatives found that certain compounds demonstrated significant activity against Staphylococcus aureus, suggesting that this compound could be a candidate for further antibiotic development.

Anti-inflammatory Effects

Research into structurally similar compounds has shown promising anti-inflammatory effects. For instance, a series of pyrazole derivatives were evaluated for their COX inhibitory activities, revealing some compounds with selectivity indices superior to established anti-inflammatory drugs like celecoxib . These findings indicate the potential of this compound in treating inflammatory conditions.

Antioxidant Potential

A recent study highlighted the antioxidant activity of novel heterocyclic compounds containing pyrazole moieties. The DPPH scavenging assay results indicated that some derivatives exhibited IC50 values comparable to standard antioxidants . This suggests that this compound may also possess significant antioxidant properties.

Propiedades

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-N'-hydroxypyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-7-5-8(2)16(14-7)10-4-3-9(6-13-10)11(12)15-17/h3-6,17H,1-2H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGWXSZIIUZJIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=C2)C(=NO)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.